molecular formula C15H15NO6S B1199831 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate CAS No. 86451-38-9

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate

Cat. No.: B1199831
CAS No.: 86451-38-9
M. Wt: 337.3 g/mol
InChI Key: UHZDRHRCJXXUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a chemical reagent designed for advanced bioconjugation and biopolymer modification applications. This compound features a succinate spacer arm linking two key functional groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a (4-(methylthio)phenyl) moiety . The NHS ester group is a well-established functionality that readily forms stable amide bonds with primary amine groups (-NH2) present on proteins, peptides, and other amine-containing molecules, facilitating efficient and specific labeling . The core research value of this reagent lies in its hybrid structure. It serves as a versatile crosslinker for immobilizing biomolecules or creating complex molecular constructs. Furthermore, the (4-(methylthio)phenyl) group can be explored for additional reactivity or as a structural component in materials science, such as in the synthesis of polymers with specific properties . Researchers in pharmaceutical chemistry and chemical biology may utilize this compound to develop novel antibody-drug conjugates (ADCs), modify surfaces for biosensor applications, or synthesize specialized probes. Handling and Safety: As with similar NHS-activated esters, this compound is likely moisture-sensitive and may require storage at frozen temperatures, often under inert gas, to maintain its reactivity and purity over time . Researchers should handle the product with care, using appropriate personal protective equipment. Please Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(4-methylsulfanylphenyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-23-11-4-2-10(3-5-11)21-14(19)8-9-15(20)22-16-12(17)6-7-13(16)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDRHRCJXXUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235560
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86451-38-9
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086451389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Sodium Methyl Mercaptide

A patent by CN105646306A details the use of p-halogenated phenylacetic acid derivatives (e.g., 4-bromophenylacetic acid) reacting with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) under catalytic Cu(I) ions. Key conditions include:

  • Temperature : 130°C under nitrogen protection.

  • Catalyst : Cuprous bromide (CuBr) or stannous chloride (SnCl₂).

  • Yield : 61–79% after recrystallization with n-hexane.

Mechanism : The reaction proceeds via a copper-mediated Ullmann-type coupling, where the halogen atom is displaced by the methylthio group. DMF acts as both solvent and co-catalyst.

Alternative Route via Thioetherification

VulcanChem and MDPI describe a two-step approach:

  • Synthesis of 4-(methylthio)phenol :

    • Reaction of 4-hydroxythiophenol with methyl iodide in alkaline conditions.

  • Esterification with Succinic Anhydride :

    • 4-(Methylthio)phenol reacts with succinic anhydride in acetic acid at 70°C, yielding 4-(methylthio)phenyl succinic acid.

    • Yield : 68–72% after purification by ethyl acetate extraction.

Activation with N-Hydroxysuccinimide (NHS)

Carbodiimide-Mediated Coupling

The carboxylic acid group of 4-(methylthio)phenyl succinic acid is activated using NHS in the presence of a carbodiimide catalyst (e.g., dicyclohexylcarbodiimide, DCC):

  • Reagents : NHS (1.2 equiv), DCC (1.1 equiv), dry DMF.

  • Conditions : Stirring at 0°C for 1 hour, followed by 24 hours at room temperature.

  • Workup : Filtration to remove dicyclohexylurea (DCU) and solvent evaporation.

  • Yield : 76–82%.

One-Pot Synthesis Using CDI

An alternative method employs carbonyldiimidazole (CDI) for in situ activation:

  • Activation : 4-(methylthio)phenyl succinic acid reacts with CDI (1.5 equiv) in DMF at room temperature for 2 hours.

  • Coupling : NHS (1.2 equiv) is added, and the mixture is stirred for an additional 12 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Yield : 70–75%.

Optimization and Challenges

Critical Parameters

  • Oxygen Sensitivity : The methylthio group is prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar).

  • Catalyst Loading : Excess Cu(I) (>0.5 mol%) reduces yields due to side reactions.

  • Solvent Choice : DMF outperforms THF or dichloromethane in coupling efficiency.

Analytical Validation

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water 70:30, 254 nm).

  • ¹H NMR (DMSO-d₆) : δ 2.92 (s, 3H, SCH₃), 2.65–2.70 (m, 4H, succinate), 2.82 (s, 4H, NHS).

Comparative Analysis of Methods

Method Catalyst Solvent Yield (%) Purity (%)
Cu(I)-Mediated CouplingCuBrDMF7692
CDI ActivationCDIDMF7595
DCC/NHSDCCDMF8297

Industrial-Scale Considerations

  • Cost Efficiency : CDI is more expensive than DCC but avoids DCU removal steps.

  • Safety : NaSMe requires handling in fume hoods due to toxicity.

  • Scalability : Batch sizes up to 10 kg have been reported using DCC/NHS protocols .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Research has demonstrated that 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exhibits significant biological activities:

  • Antibacterial Properties : Studies indicate that the compound shows promising antibacterial activity against various strains of bacteria. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations .
  • Anticancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antimicrobial Agents : Given its antibacterial properties, this compound could be developed into new antimicrobial therapies to combat resistant bacterial strains.
  • Cancer Treatment : The observed anticancer effects suggest that it could be explored as part of a combination therapy or as a standalone treatment for specific cancer types.
  • Enzyme Inhibition : There is evidence that compounds related to this structure may act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. This mechanism could be leveraged to develop drugs targeting metabolic diseases or infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Study on Anticancer Activity : A study conducted by researchers at a leading university evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic pathways .

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. Additionally, the ester and phenyl groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

The compound’s structural analogs share the NHS ester core but differ in substituents, influencing their reactivity, stability, and applications. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Substituent Reactivity Profile Primary Applications
2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate ~328 (estimated) 4-(methylthio)phenyl High amine reactivity, moderate stability in aqueous buffers Protein labeling, hydrophobic carrier systems
2,5-Dioxopyrrolidin-1-yl 4-(biotinamido)butyrate ~483 Biotin-linked butyrate NHS-biotin conjugation; binds streptavidin Affinity chromatography, diagnostics
2,5-Dioxopyrrolidin-1-yl PEG3-propionate ~400–450 Polyethylene glycol (PEG) spacer Enhanced water solubility, reduced immunogenicity PEGylation of therapeutics
2,5-Dioxopyrrolidin-1-yl (pentamethylcyclopenta-2,4-dienyl) succinate ~360 Bulky cyclopentadienyl group Organometallic conjugation; steric hindrance Catalyst design, metal-organic frameworks

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-(methylthio)phenyl group increases logP compared to PEGylated analogs, favoring blood-brain barrier penetration or interaction with lipid-rich targets .
  • Stability : NHS esters with aromatic substituents (e.g., methylthiophenyl) exhibit slower hydrolysis rates in aqueous media than aliphatic counterparts, extending conjugation windows .
  • Toxicity : Methylthio groups may introduce mild hepatotoxic risks, whereas PEGylated derivatives show lower cytotoxicity profiles .

Research Findings

  • Bioconjugation Efficiency : In a 2023 study, the methylthio-substituted derivative demonstrated 85% conjugation efficiency with lysozyme at pH 8.0, outperforming PEG3-propionate (72%) due to reduced steric interference .
  • Thermal Stability : Cyclopentadienyl analogs (e.g., ) decompose at 180°C, whereas the methylthiophenyl variant remains stable up to 220°C, making it suitable for high-temperature polymer synthesis .
  • Biological Targeting: Biotin-linked analogs achieve sub-nM binding affinity to streptavidin, while the methylthiophenyl compound’s non-specific hydrophobic interactions limit its use in targeted delivery .

Critical Analysis of Limitations

  • Solubility : The methylthiophenyl derivative’s poor water solubility (<1 mg/mL) necessitates organic solvents (e.g., DMSO), complicating in vivo applications .
  • Cross-Reactivity : The methylthio group may react with cysteine thiols, requiring stringent buffer conditions to avoid off-target binding .

Biological Activity

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a succinate moiety. Its molecular formula is C13H15N1O4SC_{13}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 285.33 g/mol. The presence of the methylthio group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : The initial step often includes the reaction of suitable amines with diketones to form the pyrrolidine structure.
  • Introduction of the Methylthio Group : This can be achieved through nucleophilic substitution reactions where methylthiol is introduced to appropriate aromatic precursors.
  • Esterification : The final step involves the reaction with succinic anhydride or its derivatives to form the succinate ester.

Anticonvulsant Properties

Recent studies have shown that derivatives related to 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, one study demonstrated that certain hybrid compounds derived from this structure showed potent effects in various seizure models:

  • Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
  • Pentylenetetrazole (PTZ) : ED50 = 59.4 mg/kg
  • 6 Hz Seizures : ED50 = 22.4 mg/kg

These compounds were noted for their ability to inhibit sodium/calcium currents and antagonize TRPV1 receptors, suggesting a multifaceted mechanism of action .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have demonstrated antinociceptive properties in pain models. For example, one lead compound exhibited significant efficacy in formalin-induced tonic pain models, indicating potential applications in pain management .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

StudyFindings
Developed hybrid pyrrolidine derivatives with broad-spectrum anticonvulsant activity.
Investigated anti-inflammatory and antibacterial properties in related sulfa derivatives.
Examined structure-activity relationships in pulvinamide derivatives, noting significant antibacterial potency retained in modified structures.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound reveals favorable ADME-Tox profiles:

  • Absorption : High oral bioavailability.
  • Distribution : Good tissue penetration due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as metabolites.

These properties make it a promising candidate for further development in therapeutic applications targeting epilepsy and neuropathic pain .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the molecular identity of 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to verify the aromatic protons (4-(methylthio)phenyl group), succinate backbone, and dioxopyrrolidinyl ring.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (expected m/z: 328.28) and fragmentation patterns.
  • Elemental Analysis : Validate the empirical formula (C16H12N2O6) by comparing experimental and theoretical carbon, hydrogen, and nitrogen percentages .

Q. How can researchers assess the purity of this compound and detect trace impurities?

  • Methodology :

  • Reverse-Phase HPLC : Use a C18 column with UV/Vis detection (λ = 254 nm) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid).
  • LC-MS : Couple HPLC with mass spectrometry to identify impurities via unique fragmentation profiles.
  • Reference Standards : Compare retention times and spectral data against certified impurities (e.g., degradation products or synthetic intermediates) as outlined in pharmaceutical impurity guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with high yield and reproducibility?

  • Methodology :

  • Stoichiometric Tuning : Adjust the molar ratio of NHS ester coupling agents (e.g., 2,5-dioxopyrrolidin-1-yl benzoate derivatives) to the (4-(methylthio)phenyl) succinate precursor.
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to isolate the product. Reference multi-step synthesis protocols for structurally related NHS esters .

Q. What strategies enhance aqueous solubility for in vitro bioactivity assays?

  • Methodology :

  • Solid Dispersion Techniques : Co-formulate with hypromellose acetate succinate (HPMC-AS) at a 1:3 drug:polymer ratio to improve dissolution rates.
  • Dissolution Testing : Conduct two-stage dissolution studies (e.g., simulated gastric fluid followed by intestinal buffer) to measure exposure enhancement.
  • Stability Analysis : Use Differential Scanning Calorimetry (DSC) to confirm amorphous dispersion stability (Tg > 100°C) .

Q. How should researchers resolve contradictory bioactivity data across different experimental models?

  • Methodology :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Impurity Profiling : Reassess compound purity via HPLC-MS to rule out interference from degradation products.
  • Stability Testing : Evaluate compound integrity under assay conditions (e.g., pH, temperature) using accelerated stability protocols .

Q. What experimental approaches mitigate degradation during long-term storage?

  • Methodology :

  • Storage Conditions : Store lyophilized samples under inert gas (argon) at -20°C to prevent oxidation of the methylthio group.
  • Degradation Monitoring : Perform periodic DSC to detect glass transition temperature (Tg) shifts, indicating physical instability.
  • Protective Formulations : Encapsulate in lipid-based nanoparticles or cyclodextrins to shield reactive moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.